2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole
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Overview
Description
2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole is a complex organic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various chemical and biological processes. The presence of the tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific methods would depend on the availability of starting materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole or benzimidazole rings.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or tert-butyl moieties .
Scientific Research Applications
2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole and benzimidazole rings are known to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethane: Another compound featuring multiple imidazole rings.
4-(tert-butyl)phenylmethanone: Contains both tert-butyl and imidazole groups, similar to the target compound.
Uniqueness
2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole is unique due to its specific combination of imidazole, benzimidazole, and tert-butyl groups. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
824394-94-7 |
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Molecular Formula |
C20H20N4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-tert-butyl-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H20N4/c1-20(2,3)13-8-9-16-17(12-13)24-19(23-16)15-7-5-4-6-14(15)18-21-10-11-22-18/h4-12H,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
VWVVULYYVAPAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
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